Diethylphosphate
Diethylphosphate
Diethyl hydrogen phosphate is a dialkyl phosphate having ethyl as the alkyl group. It has a role as a human xenobiotic metabolite and a mouse metabolite. It is a conjugate acid of a diethylphosphate(1-).
Diethyl hydrogen phosphate is a natural product found in Caenorhabditis elegans with data available.
Diethylphosphate is product of metabolism and of environmental degradation of Chlorpyrifos (CPF; a commonly used diethylphosphorothionate organophosphorus (OP) insecticide) and are routinely measured in urine as biomarkers of exposure. (A3200).
Diethyl hydrogen phosphate is a natural product found in Caenorhabditis elegans with data available.
Diethylphosphate is product of metabolism and of environmental degradation of Chlorpyrifos (CPF; a commonly used diethylphosphorothionate organophosphorus (OP) insecticide) and are routinely measured in urine as biomarkers of exposure. (A3200).
Brand Name:
Vulcanchem
CAS No.:
598-02-7
VCID:
VC20858770
InChI:
InChI=1S/C4H11O4P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H,5,6)
SMILES:
CCOP(=O)(O)OCC
Molecular Formula:
C4H11O4P
Molecular Weight:
154.10 g/mol
Diethylphosphate
CAS No.: 598-02-7
Cat. No.: VC20858770
Molecular Formula: C4H11O4P
Molecular Weight: 154.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Diethyl hydrogen phosphate is a dialkyl phosphate having ethyl as the alkyl group. It has a role as a human xenobiotic metabolite and a mouse metabolite. It is a conjugate acid of a diethylphosphate(1-). Diethyl hydrogen phosphate is a natural product found in Caenorhabditis elegans with data available. Diethylphosphate is product of metabolism and of environmental degradation of Chlorpyrifos (CPF; a commonly used diethylphosphorothionate organophosphorus (OP) insecticide) and are routinely measured in urine as biomarkers of exposure. (A3200). |
|---|---|
| CAS No. | 598-02-7 |
| Molecular Formula | C4H11O4P |
| Molecular Weight | 154.10 g/mol |
| IUPAC Name | diethyl hydrogen phosphate |
| Standard InChI | InChI=1S/C4H11O4P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H,5,6) |
| Standard InChI Key | UCQFCFPECQILOL-UHFFFAOYSA-N |
| SMILES | CCOP(=O)(O)OCC |
| Canonical SMILES | CCOP(=O)(O)OCC |
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